

Application Notes and Protocols for Carlinoside Extraction from Plant Material

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Compound of Interest

Compound Name: *Carlinoside*

Cat. No.: *B1668447*

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Introduction

Carlinoside, a luteolin-C-glucoside, is a flavonoid of significant interest due to its potential pharmacological activities. Found in various plants, notably within the *Carlina* genus, efficient extraction of this compound is crucial for research and development purposes.^{[1][2]} These application notes provide detailed protocols and comparative data for various extraction techniques to guide researchers in selecting the most appropriate method for their specific needs. Both conventional and modern "green" extraction technologies are discussed, offering a balance between traditional practices and more efficient, environmentally friendly alternatives.

Comparative Quantitative Data

The selection of an extraction method significantly impacts the yield and purity of the target compound. The following table summarizes quantitative data from studies on the extraction of flavonoids and phenolic compounds from *Carlina* species. While data specifically quantifying **carlinoside** yield across different extraction methods is limited, the data on total flavonoids and other major flavonoid glycosides provide a valuable reference for estimating extraction efficiency.

Extraction Method	Plant Material & Part	Solvent	Key Parameters	Total Flavonoid Yield	Specific Flavonoid Glycoside Yield (%) of dry extract)	Reference
Pressurized Liquid Extraction (PLE)	Carlina acanthifolia roots	70% Ethanol	1.45 hours, 560 mL solvent for 98.99 g material	5.23 mg QE/g dw	Not specified	[1]
Ultrasound-Assisted Extraction (UAE)	Carlina acanthifolia roots	Water	35 kHz, 300 W, 20 min, 75°C (repeated twice) for 5g in 50 mL	Not specified (Total Phenols: 9.97 mg GAE/g dw)	Not specified	[1]
Reflux Extraction	Carlina acaulis herb	70% Methanol	30 min (repeated twice)	Not specified	Homoorientin: 0.92%, Orientin: 0.32%, Vitexin: 0.61%, Apigenin 7-O-glucoside: 0.45%	[3]
Reflux Extraction	Carlina acanthifolia herb	70% Methanol	30 min (repeated twice)	Not specified	Schaftoside: 0.75%, Homoorientin: 0.91%, Orientin: 0.26%	[3]

Sequential Extraction	Carlina acanthifolia roots	95% Ethanol	Not specified	Not specified (Highest total phenols and flavonoids in ethyl acetate fraction)	Not specified	[4]
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Note: QE = Quercetin Equivalents; GAE = Gallic Acid Equivalents; dw = dry weight. The yields of specific flavonoid glycosides are indicative of the potential for **carlinoside** extraction, as they belong to the same class of compounds and are found in the same plant genus.

Experimental Protocols

Detailed methodologies for key extraction techniques are provided below. These protocols are based on established methods for flavonoid extraction and can be adapted for the specific purpose of **carlinoside** isolation.

Protocol 1: Maceration (Conventional Solvent Extraction)

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent over a period of time.

Materials and Equipment:

- Dried and powdered plant material (Carlina sp.)
- Grinder or mill
- Erlenmeyer flasks or beakers with stoppers/parafilm
- Orbital shaker

- Filtration apparatus (e.g., Buchner funnel, filter paper)
- Rotary evaporator
- Solvent (e.g., 70-80% ethanol or methanol)
- Analytical balance

Procedure:

- Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
- Extraction: a. Weigh a desired amount of the powdered plant material (e.g., 10 g). b. Place the powder in an Erlenmeyer flask. c. Add the extraction solvent at a specific solid-to-solvent ratio (e.g., 1:10 to 1:20 w/v). d. Stopper the flask and place it on an orbital shaker. e. Agitate the mixture at a constant speed (e.g., 150 rpm) at room temperature for a specified duration (e.g., 24-48 hours).
- Filtration: a. Separate the extract from the solid residue by filtration. b. Wash the residue with a small amount of fresh solvent to ensure maximum recovery of the extract. c. Combine the filtrates.
- Solvent Evaporation: a. Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.
- Drying and Storage: a. Dry the crude extract further in a vacuum oven or desiccator to remove residual solvent. b. Store the dried extract in a cool, dark, and dry place.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt cell walls and enhance mass transfer, leading to higher extraction efficiency and shorter extraction times.[\[5\]](#)

Materials and Equipment:

- Dried and powdered plant material (Carlina sp.)

- Grinder or mill
- Beaker or flask
- Ultrasonic bath or probe sonicator
- Filtration apparatus
- Rotary evaporator
- Solvent (e.g., 70% ethanol)
- Analytical balance

Procedure:

- Sample Preparation: Prepare the plant material as described in the maceration protocol.
- Extraction: a. Weigh a specific amount of the powdered plant material (e.g., 5 g) and place it in a beaker. b. Add the extraction solvent at a predetermined solid-to-solvent ratio (e.g., 1:20 w/v). c. Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture. d. Set the ultrasonic frequency (e.g., 35 kHz), power (e.g., 300 W), temperature (e.g., 60-75°C), and extraction time (e.g., 20-30 minutes). e. Begin sonication.
- Filtration: Filter the mixture to separate the extract from the solid residue.
- Solvent Evaporation: Concentrate the extract using a rotary evaporator.
- Drying and Storage: Dry and store the extract as previously described.

Protocol 3: Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, causing the rupture of cell walls and the release of target compounds. This method is known for its rapidity and reduced solvent consumption.[\[6\]](#)[\[7\]](#)

Materials and Equipment:

- Dried and powdered plant material (Carlina sp.)

- Grinder or mill
- Microwave extraction vessel
- Microwave extraction system
- Filtration apparatus
- Rotary evaporator
- Solvent (e.g., 80% ethanol)
- Analytical balance

Procedure:

- Sample Preparation: Prepare the plant material as described in the maceration protocol.
- Extraction: a. Weigh a specific amount of the powdered plant material (e.g., 2 g) and place it in the microwave extraction vessel. b. Add the extraction solvent at a chosen solid-to-solvent ratio (e.g., 1:20 w/v). c. Seal the vessel and place it in the microwave extractor. d. Set the microwave power (e.g., 500 W), temperature (e.g., 60°C), and extraction time (e.g., 10 minutes). e. Start the extraction program.
- Cooling and Filtration: a. Allow the vessel to cool to room temperature before opening. b. Filter the extract to remove the solid residue.
- Solvent Evaporation: Concentrate the filtrate using a rotary evaporator.
- Drying and Storage: Dry and store the final extract as previously described.

Visualized Workflows and Signaling Pathways

To further elucidate the experimental processes, the following diagrams illustrate the workflows for the described extraction techniques.

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Maceration Experimental Workflow

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Ultrasound-Assisted Extraction Workflow

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